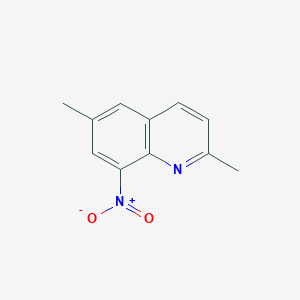
2,6-Dimethyl-8-nitroquinoline
Descripción general
Descripción
2,6-Dimethyl-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a nitro group at the 8th position and methyl groups at the 2nd and 6th positions imparts unique chemical properties to this compound.
Mecanismo De Acción
Target of Action
2,6-Dimethyl-8-nitroquinoline is a derivative of quinoline . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bio-responses .
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-8-nitroquinoline typically involves the nitration of 2,6-dimethylquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 8th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts may be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Reduction: 2,6-Dimethyl-8-aminoquinoline.
Oxidation: this compound-2,6-dicarboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Comparación Con Compuestos Similares
2,6-Dimethylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the methyl groups, which affects its steric and electronic properties.
2-Methyl-8-nitroquinoline: Has only one methyl group, leading to different reactivity and properties.
Uniqueness: 2,6-Dimethyl-8-nitroquinoline is unique due to the presence of both methyl groups and the nitro group, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
Propiedades
IUPAC Name |
2,6-dimethyl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-9-4-3-8(2)12-11(9)10(6-7)13(14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVANTDVDEXMHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


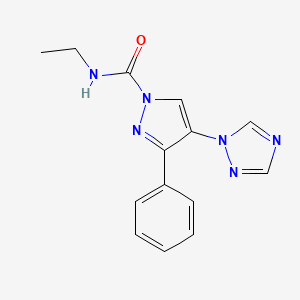
![1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B3123045.png)
![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)


![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
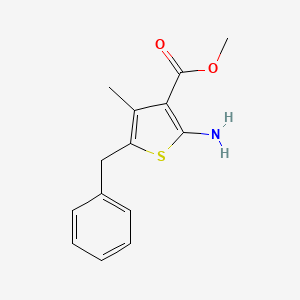
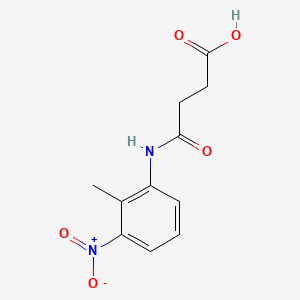
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
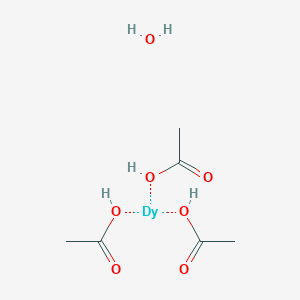
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

